![molecular formula C16H31N3O2 B2532579 (E)-4-(Dimethylamino)-N-[4-(2,6-dimethylmorpholin-4-yl)butyl]but-2-enamide CAS No. 2411332-60-8](/img/structure/B2532579.png)
(E)-4-(Dimethylamino)-N-[4-(2,6-dimethylmorpholin-4-yl)butyl]but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(Dimethylamino)-N-[4-(2,6-dimethylmorpholin-4-yl)butyl]but-2-enamide, also known as DMABN, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMABN is a small molecule that can be easily synthesized in the laboratory, making it an attractive candidate for use in a wide range of applications. In
科学的研究の応用
(E)-4-(Dimethylamino)-N-[4-(2,6-dimethylmorpholin-4-yl)butyl]but-2-enamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to certain metal ions, such as copper and nickel, and emit a fluorescent signal in the presence of these ions. This makes this compound a valuable tool for the detection of metal ions in environmental samples and biological systems.
作用機序
The mechanism of action of (E)-4-(Dimethylamino)-N-[4-(2,6-dimethylmorpholin-4-yl)butyl]but-2-enamide is not fully understood, but it is believed to involve the interaction of the compound with specific receptors or enzymes in cells. This compound has been shown to bind to certain proteins in cells, which may be responsible for its biological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in cells and organisms. For example, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to induce apoptosis, or programmed cell death, in some types of cancer cells.
実験室実験の利点と制限
One of the main advantages of (E)-4-(Dimethylamino)-N-[4-(2,6-dimethylmorpholin-4-yl)butyl]but-2-enamide is its ease of synthesis, which makes it a readily available compound for use in laboratory experiments. This compound is also relatively stable and can be stored for extended periods of time without degradation. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are many potential future directions for research involving (E)-4-(Dimethylamino)-N-[4-(2,6-dimethylmorpholin-4-yl)butyl]but-2-enamide. One area of interest is the development of new fluorescent probes based on the structure of this compound, which may have improved selectivity and sensitivity for certain metal ions. Another area of research is the investigation of the biological effects of this compound in different cell types and organisms, which may lead to the development of new therapeutic agents for the treatment of diseases such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds in biological systems.
合成法
(E)-4-(Dimethylamino)-N-[4-(2,6-dimethylmorpholin-4-yl)butyl]but-2-enamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-bromo-1-butene with 2,6-dimethylmorpholine to form the intermediate 4-(2,6-dimethylmorpholin-4-yl)but-2-en-1-ol. This intermediate is then reacted with dimethylamine to form this compound.
特性
IUPAC Name |
(E)-4-(dimethylamino)-N-[4-(2,6-dimethylmorpholin-4-yl)butyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O2/c1-14-12-19(13-15(2)21-14)11-6-5-9-17-16(20)8-7-10-18(3)4/h7-8,14-15H,5-6,9-13H2,1-4H3,(H,17,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZDVFCKXBPLDB-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCCNC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)CCCCNC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


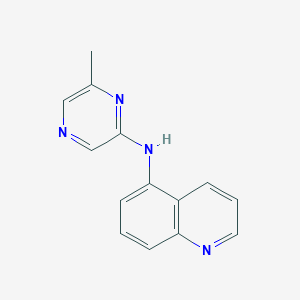
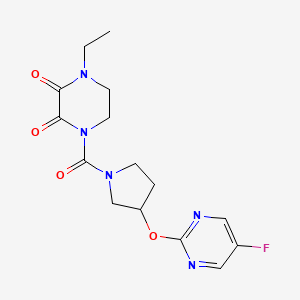
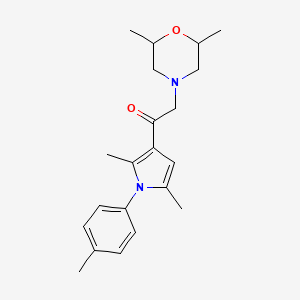
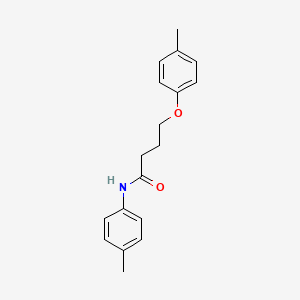

![(2Z)-2-[4-(dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2532506.png)


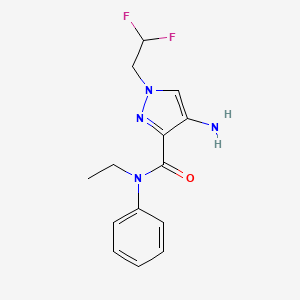
![N-(2-chlorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2532516.png)

![4-(tert-butyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2532518.png)
